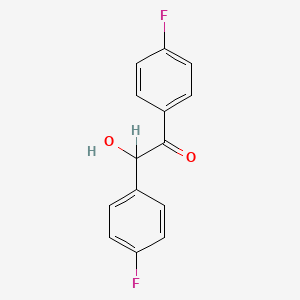

1,2-Bis(4-fluorophenyl)-2-hydroxyethanone

説明

Contextualization within Diaryl α-Hydroxyketone Chemistry

1,2-Bis(4-fluorophenyl)-2-hydroxyethanone belongs to the class of compounds known as α-hydroxy ketones, or acyloins. researchgate.net These molecules are characterized by a hydroxyl group positioned on the carbon atom adjacent to a ketone carbonyl group. researchgate.net The diaryl substitution pattern, in this case, two 4-fluorophenyl groups, imparts specific electronic and steric properties that influence the compound's reactivity and potential applications.

The synthesis of α-hydroxy ketones is a fundamental transformation in organic chemistry, with the benzoin (B196080) condensation being a classic and widely studied method for their preparation. nih.govwikipedia.orgyoutube.com This reaction typically involves the dimerization of two aldehydes, catalyzed by a nucleophile such as cyanide or an N-heterocyclic carbene (NHC). wikipedia.org The development of efficient and selective methods for synthesizing both symmetric and asymmetric α-hydroxy ketones remains an active area of research, as these compounds are valuable building blocks for more complex molecular architectures. nih.gov

One of the key reactions of α-hydroxy ketones is the α-ketol rearrangement, an acid-, base-, or heat-induced 1,2-migration of an alkyl or aryl group. rsc.org This reversible rearrangement leads to the thermodynamically more stable isomeric α-hydroxy carbonyl compound. rsc.org The presence of the two 4-fluorophenyl groups in this compound will influence the equilibrium of such rearrangements due to the electronic nature of the fluorine substituents.

Significance of Fluorinated Organic Compounds in Academic Inquiry

The introduction of fluorine atoms into organic molecules can dramatically alter their physical, chemical, and biological properties. researchgate.net This has led to a surge of interest in fluorinated organic compounds across various scientific disciplines. The high electronegativity of fluorine, the strength of the carbon-fluorine bond, and the small size of the fluorine atom are key factors contributing to these unique properties. researchgate.netorganic-chemistry.org

In the realm of medicinal chemistry, the incorporation of fluorine can enhance a molecule's metabolic stability, bioavailability, and binding affinity to biological targets. researchgate.netorganic-chemistry.orgnih.gov Fluorinated compounds are prevalent in a significant portion of pharmaceuticals currently on the market. nih.gov The presence of the two fluorine atoms in this compound suggests its potential as a scaffold or intermediate in the synthesis of novel therapeutic agents.

Beyond pharmaceuticals, fluorinated compounds find applications in materials science, contributing to the development of polymers with enhanced thermal stability and chemical resistance, as well as materials with unique optical and electronic properties. epa.gov The study of fluorinated molecules like this compound provides fundamental insights into the effects of fluorination on molecular structure and reactivity, driving innovation in these fields.

Overview of Current Research Frontiers for this compound

While specific, in-depth research applications for this compound are still emerging, its structural motifs suggest several promising avenues of investigation.

Photochemical Applications: Benzoin and its derivatives are well-known photoinitiators for free radical polymerization. researchgate.netnih.gov Upon exposure to UV light, they can undergo α-cleavage to generate radicals that initiate the polymerization process. nih.gov The presence of fluorine atoms can influence the photochemical properties of the molecule, and therefore, this compound is a candidate for investigation as a photoinitiator in advanced polymerization technologies, such as those used in coatings, adhesives, and 3D printing. Research in this area would likely focus on its efficiency, wavelength absorption characteristics, and the properties of the resulting polymers.

Medicinal Chemistry Building Block: As a fluorinated diaryl α-hydroxyketone, this compound represents a valuable scaffold for the synthesis of more complex, biologically active molecules. The α-hydroxyketone moiety can be further functionalized, and the fluorophenyl groups can participate in various coupling reactions. Research in this direction would involve using this compound as a starting material to create libraries of novel compounds for screening against various biological targets. The known biological activities of other fluorinated diaryl compounds suggest potential applications in areas such as oncology, infectious diseases, and neurology.

Materials Science Precursor: The diaryl ketone substructure is a component of high-performance polymers like polyetheretherketone (PEEK). The fluorinated nature of this compound could make it a precursor for novel fluorinated polymers with enhanced properties such as thermal stability, chemical resistance, and specific optical or electronic characteristics. Research in this area would explore its use in polymerization reactions and the characterization of the resulting materials for applications in demanding environments, such as aerospace and electronics.

Interactive Data Tables

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C14H10F2O2 | cymitquimica.com |

| Molecular Weight | 248.23 g/mol | cymitquimica.com |

| Synonyms | (±)-4,4′-Difluorobenzoin, 1-(4-Fluorophenyl)-2-(4-fluorophenyl)-2-hydroxyethanone | cymitquimica.com |

| Reaction | Reactant | Catalyst | Reference |

|---|---|---|---|

| Benzoin Condensation | 4-fluorobenzaldehyde (B137897) | N-heterocyclic carbenes | researchgate.net |

Structure

2D Structure

3D Structure

特性

IUPAC Name |

1,2-bis(4-fluorophenyl)-2-hydroxyethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10F2O2/c15-11-5-1-9(2-6-11)13(17)14(18)10-3-7-12(16)8-4-10/h1-8,13,17H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGZHWXAFILGMSR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(C(=O)C2=CC=C(C=C2)F)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10F2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10968142 | |

| Record name | 1,2-Bis(4-fluorophenyl)-2-hydroxyethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10968142 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53458-16-5 | |

| Record name | 1,2-Bis(4-fluorophenyl)-2-hydroxyethanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=53458-16-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2-Bis(4-fluorophenyl)-2-hydroxyethan-1-one | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053458165 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,2-Bis(4-fluorophenyl)-2-hydroxyethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10968142 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2-bis(4-fluorophenyl)-2-hydroxyethan-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.053.224 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Transformations

Established Synthetic Routes for 1,2-Bis(4-fluorophenyl)-2-hydroxyethanone

The synthesis of this compound, an α-hydroxyketone (or acyloin), is most prominently achieved through the self-condensation of 4-fluorobenzaldehyde (B137897). This transformation leverages the principle of umpolung (polarity inversion) at the aldehyde's carbonyl carbon.

Thiamine-Catalyzed Benzoin (B196080) Condensation Approaches

The benzoin condensation is a cornerstone reaction for the synthesis of acyloins from aromatic aldehydes. chemistrylearner.com While historically catalyzed by toxic cyanide ions, the use of thiamine (B1217682) (Vitamin B1) has become a safer and more common alternative, mimicking the biochemical processes catalyzed by thiamine pyrophosphate. chemistrylearner.comlatech.edu This method is effective for the coupling of 4-fluorobenzaldehyde to form the desired product. researchgate.net

The thiamine-catalyzed benzoin condensation of 4-fluorobenzaldehyde is typically performed in an aqueous or alcoholic medium with a basic catalyst to facilitate the formation of the active thiamine ylide. latech.edusciencemadness.org Key parameters influencing the reaction's efficiency include the choice of base, solvent, temperature, and reaction time.

Commonly employed bases include sodium hydroxide (B78521) (NaOH) or triethylamine (B128534) (TEA). latech.eduresearchgate.net The reaction is often carried out in solvents like water, ethanol, or a mixture thereof, at temperatures ranging from room temperature to gentle reflux (around 60-80°C). latech.edusciencemadness.org

Optimization strategies have focused on improving reaction rates and yields. One significant advancement is the use of microwave irradiation. researchgate.net Microwave-assisted synthesis can dramatically reduce reaction times from hours to minutes and often leads to higher yields compared to conventional heating methods. researchgate.net This is attributed to the efficient and uniform heating provided by microwaves.

Below is a comparative table of typical reaction conditions:

| Parameter | Conventional Heating | Microwave Irradiation |

| Catalyst | Thiamine Hydrochloride | Thiamine Hydrochloride |

| Base | Sodium Hydroxide | Sodium Hydroxide / Base |

| Solvent | Water / Ethanol | Water / Ethanol |

| Temperature | ~60 °C | Not specified (Power setting) |

| Time | 1 - 2 hours | 5 - 10 minutes |

| Yield | Moderate to Good | Good to Excellent |

This table is a generalized representation based on typical benzoin condensation procedures. latech.edusciencemadness.orgresearchgate.net

The catalytic cycle of thiamine in the benzoin condensation is well-established and proceeds through several key steps. libretexts.orgyoutube.com

Ylide Formation : The reaction is initiated by a base (e.g., hydroxide) deprotonating the acidic C2-proton of the thiazolium ring of thiamine hydrochloride. This generates a nucleophilic ylide, which is the active catalytic species. latech.edulibretexts.org

Nucleophilic Attack : The thiamine ylide attacks the electrophilic carbonyl carbon of a 4-fluorobenzaldehyde molecule. This forms a tetrahedral intermediate. youtube.com

Formation of the Breslow Intermediate : A proton transfer occurs, leading to the formation of a key carbanion known as the Breslow intermediate. This intermediate is resonance-stabilized, which is crucial for the catalytic process. youtube.com The negative charge on the carbon atom signifies the successful "umpolung" of the original carbonyl carbon from an electrophile to a nucleophile.

Second Nucleophilic Attack : The nucleophilic Breslow intermediate then attacks the carbonyl carbon of a second molecule of 4-fluorobenzaldehyde. libretexts.org This forms a new carbon-carbon bond and results in an alkoxide intermediate.

Product Formation and Catalyst Regeneration : A final proton transfer and subsequent elimination of the thiamine ylide regenerates the catalyst and yields the final product, this compound. libretexts.orgyoutube.com The regenerated thiamine ylide can then participate in another catalytic cycle.

The entire process relies on the unique ability of the thiazolium ring to act as an "electron sink," stabilizing the key carbanion intermediate that would otherwise be highly energetic and unlikely to form. libretexts.org

Alternative Synthetic Pathways

While the thiamine-catalyzed condensation is the most direct route, other synthetic strategies common for the preparation of α-hydroxyketones could potentially be adapted for this compound.

The synthesis of α-hydroxyketones is a broad field, and several general methods could be applied to this specific fluorinated compound. organic-chemistry.org

Reductive Cross-Coupling : A potential route involves the reductive cross-coupling of two different carbonyl compounds. For instance, a reaction between a 4-fluorobenzoyl derivative (like an acyl chloride or arylnitrile) and 4-fluorobenzaldehyde could be achieved using specific catalytic systems, such as those based on copper or other transition metals, with a reductant like a silylboronate. researchgate.net

Oxidation of 1,2-Diols : If the corresponding 1,2-bis(4-fluorophenyl)ethane-1,2-diol (B7790330) were available, its regioselective mono-oxidation could yield the target α-hydroxyketone. Catalytic systems, such as those involving ruthenium trichloride (B1173362) (RuCl₃) and an oxidant, have been used for the regioselective oxidation of vicinal diols to acyloins. organic-chemistry.org

Hydrolysis of Propargyl Acetates : The hydrolysis of a terminal alkyne group in a suitably substituted propargyl acetate, catalyzed by a gold complex, can also lead to the formation of an α-hydroxyketone. organic-chemistry.org This would require the synthesis of a precursor like 1,2-bis(4-fluorophenyl)prop-2-yn-1-yl acetate.

Beyond the benzoin condensation, other strategies involving nucleophilic addition to a carbonyl group are conceivable. These methods also rely on the generation of an acyl anion equivalent. libretexts.org

Cyanide-Catalyzed Silyl Benzoin Reaction : An adaptation of the benzoin reaction involves using a masked acyl cyanide reagent. In this approach, a cyanide-catalyzed reaction between an aldehyde and an acylsilane can form a silyl-ether protected acyloin with high regiocontrol. organic-chemistry.org For the target molecule, this would involve the reaction of 4-fluorobenzaldehyde with a 4-fluorobenzoylsilane.

Photocatalytic Generation of Synthons : Modern photocatalysis offers methods to generate umpoled synthons. researchgate.net It may be possible to generate a nucleophilic 4-fluorobenzoyl radical or anion equivalent in situ via a single-electron transfer (SET) process, which could then react with an electrophilic 4-fluorobenzaldehyde molecule. researchgate.net This represents a cutting-edge approach to forming the C-C bond in α-hydroxyketones.

These alternative pathways, while less direct than the benzoin condensation, offer potential routes that may be advantageous under specific circumstances, such as for achieving asymmetric synthesis or for substrates incompatible with standard benzoin conditions.

Functional Group Interconversions and Derivative Synthesis

The reactivity of this compound is primarily dictated by its two key functional groups: the hydroxyl moiety and the carbonyl group. These sites allow for a range of chemical transformations, leading to the synthesis of various derivatives. Additionally, the two 4-fluorophenyl rings offer platforms for substitution reactions.

Oxidation Reactions of the Hydroxyl Moiety

The secondary alcohol group in this compound can be readily oxidized to a carbonyl group, yielding the corresponding α-diketone. This transformation is a common and fundamental reaction for benzoin analogues.

The oxidation of this compound leads to the formation of 1,2-Bis(4-fluorophenyl)ethane-1,2-dione, a substituted benzil. nih.gov This dione (B5365651) possesses an s-trans conformation of its dicarbonyl unit. A notable structural feature is the elongated central C-C bond connecting the carbonyls, measuring 1.536 (2) Å, which is longer than a typical Csp2–Csp2 single bond. This elongation is attributed to the minimization of unfavorable dipole-dipole interactions between the two electronegative oxygen atoms. nih.gov

While direct oxidation of 4,4'-difluorobenzoin is a standard textbook transformation, other synthetic routes to 1,2-bis(4-fluorophenyl)ethane-1,2-dione have been developed. One such method involves the photocatalytic reaction of 4-fluorophenyl-substituted alkynes with 4-fluorophenylboronic acid in the presence of a copper-based photocatalyst (PC) and triethylamine in methanol (B129727) under an oxygen atmosphere, irradiated with blue LEDs. rsc.org

Table 1: Crystal and Structural Data for 1,2-Bis(4-fluorophenyl)ethane-1,2-dione

| Property | Value |

|---|---|

| Chemical Formula | C₁₄H₈F₂O₂ |

| Molar Mass | 246.20 g/mol |

| Crystal System | Monoclinic |

| O—C—C—O Torsion Angle | -110.65 (12)° |

| Central C—C Bond Length | 1.536 (2) Å |

| Dihedral Angle (Aromatic Rings) | 64.74 (5)° |

Data sourced from reference nih.gov

Reduction Reactions of the Carbonyl Group

The carbonyl group of this compound can undergo reduction to form the corresponding diol, 1,2-Bis(4-fluorophenyl)ethane-1,2-diol. This transformation is typically achieved using various reducing agents common in organic synthesis, such as sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). The reduction of the ketone functionality adds a second chiral center to the molecule, leading to the potential formation of diastereomers (meso and d,l pairs). The stereochemical outcome of the reduction can often be controlled by the choice of reducing agent and reaction conditions.

Nucleophilic and Electrophilic Substitution Reactions on the Aryl Rings

The two 4-fluorophenyl rings in the molecule can be subjected to substitution reactions.

Electrophilic Aromatic Substitution: The fluorine atom is an ortho-, para-directing group due to its ability to donate a lone pair of electrons through resonance. However, due to its high electronegativity, it is also a deactivating group for electrophilic aromatic substitution (EAS). The presence of the α-hydroxy ketone side chain further deactivates the rings towards electrophiles. Therefore, forcing conditions may be required for reactions like nitration, halogenation, or Friedel-Crafts reactions.

Nucleophilic Aromatic Substitution (SNAr): The fluorine atom is a good leaving group in nucleophilic aromatic substitution reactions, especially when the ring is activated by electron-withdrawing groups positioned ortho or para to it. nih.gov In this compound, the carbonyl group can provide some activation for SNAr reactions at the ortho positions. SNAr reactions typically proceed via a two-step addition-elimination mechanism involving a Meisenheimer intermediate. nih.govsemanticscholar.org However, some SNAr reactions, particularly with aryl fluorides, may proceed through a concerted (cSNAr) mechanism. nih.gov

Enantioselective Synthesis and Chiral Resolution

The carbon atom bearing the hydroxyl group in this compound is a stereocenter, meaning the molecule is chiral and exists as a pair of enantiomers. The synthesis of single enantiomers is of significant interest and can be achieved through asymmetric synthesis or by resolving the racemic mixture.

Chiral Catalysis in Asymmetric Benzoin Condensation

The most direct method for the enantioselective synthesis of this compound is the asymmetric benzoin condensation of 4-fluorobenzaldehyde. This reaction has been a focal point of research in organocatalysis, particularly with the use of N-heterocyclic carbenes (NHCs) derived from chiral triazolium or thiazolium salts. nih.govnumberanalytics.com

Chiral NHC catalysts promote the condensation of two aldehyde molecules to form the chiral benzoin product with high levels of enantioselectivity. numberanalytics.com Various chiral catalysts have been developed and shown to be effective. For instance, pyroglutamic acid-derived triazolium salts and bis-triazolium catalysts have demonstrated the ability to mediate benzoin reactions with high enantiomeric excess (ee). nih.gov Similarly, chiral aminoindanol-derived NHC catalysts have been investigated, with studies showing that remote electron-withdrawing substituents on the catalyst can increase the enantioselectivity of the reaction. nih.gov The development of novel polycyclic triazolium salts has also led to catalysts that produce acyloins in high yields and excellent enantiomeric excesses, sometimes up to 98% ee. organic-chemistry.org

Table 2: Examples of Chiral Catalysts in Asymmetric Benzoin Reactions

| Catalyst Type | Precursor | Key Feature | Reference |

|---|---|---|---|

| Triazolium Salt | Pyroglutamic acid-derived | High enantioselectivity | nih.gov |

| Bis-triazolium Salt | - | Promotes reaction in 95% ee | nih.gov |

| Thiazolium Salt | Chiral thiazolium salt 1 | First validated concept (low ee) | researchgate.net |

| Triazolium Salt | Aminoindanol-derived | Remote electronic effects studied | nih.gov |

| Tetracyclic Triazolium Salt | cis-Bicyclic lactams | High yields and up to 98% ee | organic-chemistry.org |

This table provides a summary of catalyst types discussed in the literature for asymmetric benzoin condensation.

The resolution of racemic this compound can be accomplished using chromatographic techniques. Chiral High-Performance Liquid Chromatography (HPLC) is a powerful method for separating enantiomers. nih.gov Specific chiral stationary phases, such as those based on covalent organic frameworks (COFs), have been successfully utilized for the HPLC enantioseparation of this compound. researchgate.net

Chromatographic Chiral Separation of Racemic Mixtures

The resolution of racemic mixtures of this compound into its constituent enantiomers is a critical process for stereoselective synthesis and pharmacological studies. High-performance liquid chromatography (HPLC) employing chiral stationary phases (CSPs) has proven to be an effective methodology for this purpose. Detailed research has been conducted to optimize the separation conditions, providing valuable insights into the enantioselective recognition mechanisms.

Recent studies have highlighted the successful application of a novel chiral covalent-organic framework (CCOF) based on a core-shell composite for the enantioseparation of this compound. Specifically, an MDI-β-CD-modified COF@SiO2 core-shell composite has been utilized as a chiral stationary phase, demonstrating remarkable separation capabilities. nih.govnih.gov The chiral recognition is attributed to the formation of transient diastereomeric complexes between the enantiomers and the chiral selector integrated into the stationary phase. The separation is influenced by various interactions, including hydrogen bonding, π-π interactions, and steric hindrance. The abundant imine bonds and hydroxyl groups within the MDI-β-CD-modified COF structure facilitate hydrogen-bonding interactions, which are particularly effective for resolving compounds with hydroxyl groups like this compound. nih.gov Furthermore, the benzene (B151609) rings present in the COF skeleton can engage in π–π interactions with the analyte, contributing to the enantiomeric resolution. nih.gov

The reproducibility and stability of this chromatographic method have been rigorously evaluated. For the separation of this compound, the relative standard deviations (RSDs) for retention time and peak area were found to be 0.28% and 0.79%, respectively, indicating high precision and reliability of the method. nih.govnih.gov The performance of the MDI-β-CD-modified COF@SiO2-packed column has been compared with commercial chiral columns, such as the Chiralpak AD-H, and has shown complementary chiral recognition abilities. nih.gov

The thermodynamic aspects of the enantioseparation have also been investigated by performing the separation at different temperatures. The results from these studies provide negative values for the Gibbs free energy change (ΔG), which signifies that the transfer of the analyte from the mobile phase to the chiral stationary phase is a spontaneous process. nih.gov

The following table summarizes the chromatographic conditions for the chiral separation of this compound on an MDI-β-CD-modified COF@SiO2-packed column.

| Parameter | Value |

| Stationary Phase | MDI-β-CD-modified COF@SiO2 |

| Mobile Phase | n-hexane/isopropanol |

| Temperature | 25 °C |

| Injection Mass | 1, 5, 10, 15, and 20 μg |

Advanced Structural Elucidation and Spectroscopic Characterization

X-ray Crystallography for Solid-State Structure Determination

While a specific crystal structure for 1,2-Bis(4-fluorophenyl)-2-hydroxyethanone is not available, we can infer its likely structural characteristics by examining related molecules. The analysis of these related structures provides a robust framework for understanding the potential molecular conformation and supramolecular assembly of the title compound.

The relative orientation of the 4-fluorophenyl groups and the hydroxyl group would be a key stereochemical feature. In the solid state, crystal packing forces can significantly influence the observed conformation.

Table 1: Hypothetical Torsion Angles for this compound Based on Related Structures

| Torsion Angle | Predicted Value (°) |

| F-C-C-C (Ring 1) | ~0 |

| F-C-C-C (Ring 2) | ~0 |

| C-C-C=O | 120-180 |

| H-O-C-C | 60-180 |

Table 2: Predicted Intramolecular Hydrogen Bond Geometry

| Donor-H···Acceptor | D-H (Å) | H···A (Å) | D···A (Å) | ∠D-H···A (°) |

| O-H···O=C | ~0.98 | 1.8 - 2.2 | 2.6 - 3.0 | 120 - 150 |

In the solid state, molecules of this compound would be expected to self-assemble into a three-dimensional supramolecular architecture through a variety of intermolecular interactions. These interactions would govern the crystal packing and ultimately the macroscopic properties of the material.

If the intramolecular O-H···O=C hydrogen bond is not formed, or is weak, the hydroxyl group would be available to act as a hydrogen bond donor to the carbonyl oxygen of a neighboring molecule. This would lead to the formation of intermolecular O-H···O hydrogen bonds, which are strong and directional interactions that often dominate crystal packing. Such interactions could lead to the formation of chains or dimers.

In addition to classical hydrogen bonding, weaker, non-classical hydrogen bonds are expected to play a crucial role in the supramolecular assembly. The aromatic C-H groups can act as weak hydrogen bond donors to both the carbonyl oxygen (C-H···O) and the fluorine atoms (C-H···F) of adjacent molecules. While individually weak, the cumulative effect of these interactions can be significant in stabilizing the crystal lattice.

The presence of two aromatic 4-fluorophenyl rings suggests that π-stacking and C-H…π interactions would be important features of the crystal packing. π-stacking interactions would involve the face-to-face or offset arrangement of the phenyl rings of neighboring molecules. C-H…π interactions would involve the interaction of an aromatic C-H bond of one molecule with the π-electron cloud of a phenyl ring of an adjacent molecule. These interactions are crucial in the packing of aromatic systems.

Table 3: Summary of Potential Intermolecular Interactions

| Interaction Type | Donor | Acceptor | Typical Distance (Å) |

| Classical Hydrogen Bond | O-H | O=C | 2.7 - 3.2 (O···O) |

| Non-Classical Hydrogen Bond | C-H (aromatic) | O=C | 3.0 - 3.5 (C···O) |

| Non-Classical Hydrogen Bond | C-H (aromatic) | F-C | 3.0 - 3.5 (C···F) |

| π-Stacking | Phenyl Ring | Phenyl Ring | 3.3 - 3.8 (centroid-centroid) |

| C-H…π Interaction | C-H (aromatic) | Phenyl Ring | ~2.5 - 3.0 (H···π centroid) |

Comparative Structural Analysis with Homologous and Analogous Diaryl Systems

X-ray crystallography of benzoin (B196080) derivatives reveals a tetrahedral geometry around the hydroxyl-bearing carbon and a trigonal planar geometry at the carbonyl carbon. The two phenyl rings are not coplanar, adopting a twisted conformation to minimize steric hindrance. In the solid state, intermolecular hydrogen bonding involving the hydroxyl group is a dominant feature, influencing the crystal packing.

In the analogous 4,4'-difluorobenzophenone (B49673), crystallographic data shows the molecule has a helical conformation with the two fluorine-substituted phenyl rings twisted relative to the central carbonyl group. nih.gov The C-C-C bond angle of the ketone is approximately 120°, consistent with sp² hybridization. The introduction of the electronegative fluorine atoms at the para positions influences the electronic properties of the phenyl rings and can affect intermolecular interactions, such as C-H···F and π–π stacking, within the crystal lattice. nih.gov

By analogy, this compound is expected to adopt a similar non-planar conformation to benzoin, with the dihedral angle between the two 4-fluorophenyl rings being a key structural parameter. The fluorine substitution is anticipated to subtly alter bond lengths and angles within the aromatic rings and may lead to different crystal packing arrangements due to the potential for C-H···F hydrogen bonds, in addition to the primary O-H···O interactions.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the carbon-hydrogen framework and the local electronic environment of each nucleus within the this compound molecule.

Proton (¹H) NMR Spectroscopic Analysis

The ¹H NMR spectrum provides a clear signature of the different proton environments in the molecule. The aromatic region is characterized by signals from the two 4-fluorophenyl rings. Due to the para-substitution, the protons on each ring (H-2', H-6' and H-3', H-5') are chemically equivalent, but magnetically non-equivalent, leading to complex second-order splitting patterns. However, they are often approximated as two sets of doublets of doublets or triplets.

The protons ortho to the fluorine atom (H-3', H-5' on both rings) typically appear upfield, while the protons ortho to the carbonyl or hydroxyl-bearing carbon (H-2', H-6') appear downfield. The benzylic proton on the hydroxyl-bearing carbon (-CH(OH)-) gives rise to a characteristic singlet or a doublet if coupled to the hydroxyl proton, typically in the range of 5.8-6.4 ppm. The hydroxyl proton itself is a broad singlet whose chemical shift is highly dependent on solvent and concentration due to hydrogen bonding.

Table 1: Representative ¹H NMR Data for this compound (Note: Data are illustrative based on typical values for similar structures.)

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Ar-H (ortho to C=O) | ~7.9-8.1 | m | - |

| Ar-H (ortho to F) | ~7.0-7.2 | m | - |

| Ar-H (ortho to CHOH) | ~7.3-7.5 | m | - |

| CH(OH) | ~6.1 | s (or d) | - |

| OH | ~4.5 | br s | - |

Carbon (¹³C) NMR Spectroscopic Analysis

The ¹³C NMR spectrum reveals the carbon skeleton and is particularly informative due to the presence of fluorine, which induces characteristic splitting of the carbon signals through C-F coupling. The carbonyl carbon (C=O) is the most downfield signal, typically appearing around 195-200 ppm. The carbon atom attached to the hydroxyl group (-C(OH)-) resonates at approximately 75-80 ppm.

The aromatic carbons exhibit complex patterns due to coupling with fluorine. The carbon directly bonded to fluorine (C-4') shows a large one-bond coupling constant (¹JCF) of around 250 Hz, appearing as a doublet. The ortho (C-3', C-5') and meta (C-2', C-6') carbons show smaller two-bond (²JCF) and three-bond (³JCF) coupling constants, respectively, also resulting in doublet or triplet appearances.

Table 2: Representative ¹³C NMR Data for this compound (Note: Data are illustrative based on typical values for similar structures.)

| Carbon Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (JCF, Hz) |

| C=O | ~197.0 | t | ~4.0 (⁴JCF) |

| CH(OH) | ~76.0 | d | ~2.0 (³JCF) |

| C-1' (ipso, C=O) | ~133.5 | s | - |

| C-2'/6' (ortho, C=O) | ~131.0 | d | ~9.0 (³JCF) |

| C-3'/5' (meta, C=O) | ~115.8 | d | ~22.0 (²JCF) |

| C-4' (para, C=O) | ~165.5 | d | ~255.0 (¹JCF) |

| C-1'' (ipso, CHOH) | ~136.0 | s | - |

| C-2''/6'' (ortho, CHOH) | ~129.0 | d | ~8.0 (³JCF) |

| C-3''/5'' (meta, CHOH) | ~115.5 | d | ~21.0 (²JCF) |

| C-4'' (para, CHOH) | ~163.0 | d | ~248.0 (¹JCF) |

Fluorine (¹⁹F) NMR Spectroscopic Analysis

Given the molecular symmetry, the ¹⁹F NMR spectrum of this compound is expected to show a single signal for the two equivalent fluorine atoms. The chemical shift of fluorine is sensitive to its electronic environment. For aromatic fluorides, the shift is typically in the range of -100 to -120 ppm relative to CFCl₃. For the analogous compound 4,4'-difluorobenzophenone, the ¹⁹F signal appears at approximately -108 ppm. A similar value is anticipated for 4,4'-difluorobenzoin.

Two-Dimensional NMR Techniques for Comprehensive Structural Confirmation

To unambiguously assign all proton and carbon signals and confirm the molecular connectivity, two-dimensional NMR experiments are employed.

COSY (Correlation Spectroscopy): This experiment would reveal the coupling between protons within each aromatic ring, showing correlations between the ortho and meta protons of the 4-fluorophenyl groups.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates each proton with the carbon atom to which it is directly attached. It would definitively link the aromatic proton signals to their corresponding aromatic carbon signals and the benzylic -CH(OH)- proton to its carbon.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range (2-3 bond) correlations between protons and carbons. Key correlations would include the benzylic proton showing a cross-peak to the carbonyl carbon, confirming the core benzoin structure. Additionally, correlations from the aromatic protons to various carbons within and across the rings would solidify the assignment of the substituted phenyl groups.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared spectroscopy is a rapid and effective method for identifying the key functional groups present in this compound. The spectrum is dominated by characteristic absorption bands corresponding to the hydroxyl, carbonyl, and carbon-fluorine bonds, as well as the aromatic framework.

The most prominent features are:

O-H Stretch: A strong, broad absorption band in the region of 3500-3300 cm⁻¹, characteristic of the hydroxyl group involved in hydrogen bonding.

C-H Stretch (Aromatic): Multiple weak to medium sharp bands appearing just above 3000 cm⁻¹ (typically 3100-3000 cm⁻¹).

C=O Stretch: A very strong, sharp absorption band characteristic of the conjugated ketone carbonyl group, typically found in the region of 1680-1660 cm⁻¹. The conjugation with the aromatic ring lowers the frequency from a typical aliphatic ketone.

C=C Stretch (Aromatic): Several medium to sharp bands in the 1600-1450 cm⁻¹ region, corresponding to the carbon-carbon stretching vibrations within the phenyl rings.

C-F Stretch: A strong, characteristic absorption band in the fingerprint region, typically around 1250-1100 cm⁻¹, indicative of the aryl-fluoride bond.

Table 3: Key IR Absorption Bands for this compound (Note: Data are illustrative based on typical values for similar structures.)

| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |

| ~3450 | Strong, Broad | O-H (Alcohol) Stretch |

| ~3070 | Medium, Sharp | C-H (Aromatic) Stretch |

| ~1675 | Strong, Sharp | C=O (Ketone) Stretch |

| ~1600, ~1505 | Medium, Sharp | C=C (Aromatic) Stretch |

| ~1230 | Strong, Sharp | C-F (Aryl-F) Stretch |

| ~1160 | Strong, Sharp | C-O (Alcohol) Stretch |

| ~840 | Strong, Sharp | C-H bend (para-disubstituted) |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy is a powerful technique for probing the electronic transitions within a molecule by measuring its absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum. The absorption of this energy promotes electrons from a ground electronic state to a higher energy excited state. The structure of this compound, featuring two fluorophenyl rings and a carbonyl group, gives rise to characteristic electronic transitions.

The primary electronic transitions expected for this molecule are π → π* (pi to pi antibonding) and n → π* (non-bonding to pi antibonding).

π → π Transitions:* These are typically high-energy, high-intensity absorptions arising from the excitation of electrons in the π-orbitals of the aromatic rings and the carbonyl group. The conjugated system formed by the phenyl ring adjacent to the carbonyl group influences the energy of this transition.

n → π Transitions:* This transition involves the excitation of an electron from one of the non-bonding lone pairs of the carbonyl oxygen to an antibonding π* orbital. These transitions are characteristically of lower energy and significantly weaker intensity compared to π → π* transitions.

The presence of the fluorine atoms as substituents on the phenyl rings can cause a slight shift in the absorption maxima (λmax) due to their electronic effects. While specific experimental data for this compound is not widely published, the expected transitions can be summarized based on the analysis of similar aromatic ketones.

Table 1: Expected UV-Vis Electronic Transitions for this compound

| Transition Type | Chromophore | Expected λmax Range (nm) | Relative Intensity |

| π → π | Phenyl Ring, Carbonyl | 240 - 280 | Strong |

| n → π | Carbonyl | 300 - 350 | Weak |

Mass Spectrometry for Molecular Identity and Fragmentation Patterns

Mass spectrometry is an indispensable analytical technique for determining the molecular weight and structural details of a compound by analyzing the mass-to-charge ratio (m/z) of its ionized form and its fragments. For this compound (molar mass: 248.22 g/mol ), mass spectrometry provides definitive confirmation of its molecular identity and offers insights into its connectivity through characteristic fragmentation patterns.

Upon ionization, typically via electron impact (EI), the molecule forms a molecular ion (M+•), which would be observed at an m/z corresponding to its molecular weight. Due to the energetic instability of the molecular ion, it undergoes fragmentation through the cleavage of specific bonds. The most probable fragmentation pathways for this α-hydroxy ketone are driven by the stability of the resulting fragments, particularly the resonance-stabilized acylium ions.

Key fragmentation pathways include:

Alpha-Cleavage: The bond between the carbonyl carbon and the adjacent carbon bearing the hydroxyl group is susceptible to cleavage. This is a dominant fragmentation pathway for ketones and results in the formation of a stable 4-fluorobenzoyl cation.

Cleavage of the C-C bond: The cleavage can also result in a fragment containing the hydroxylated fluorophenyl group.

Analysis of the fragmentation pattern of the closely related compound, 4,4'-dichlorobenzoin, supports the prediction of these cleavage patterns. The major fragments expected in the mass spectrum of this compound are detailed below.

Table 2: Predicted Mass Spectrometry Fragmentation for this compound

| m/z Value (Predicted) | Ion Structure | Description |

| 248 | [C14H10F2O2]+• | Molecular Ion (M+•) |

| 123 | [C7H4FO]+ | 4-Fluorobenzoyl cation (Result of alpha-cleavage) |

| 95 | [C6H4F]+ | 4-Fluorophenyl cation (Loss of CO from the 4-fluorobenzoyl cation) |

Computational Chemistry and Theoretical Investigations

Molecular Dynamics Simulations for Dynamic Behavior

Molecular dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. nih.gov An MD simulation for 1,2-Bis(4-fluorophenyl)-2-hydroxyethanone, often in a simulated physiological environment (e.g., a water box), would provide insights into its dynamic behavior, flexibility, and intermolecular interactions. researchgate.net These simulations can reveal how the molecule interacts with its surroundings and how its conformation changes over time, which is critical for understanding its stability and mechanism of action at a molecular level. nih.govresearchgate.net

Table 2: Parameters for a Typical Molecular Dynamics Simulation

| Parameter | Value / Method | Purpose |

| System Setup | Solvated in water box | Mimics physiological conditions |

| Force Field | AMBER, CHARMM | Defines the potential energy of the system |

| Simulation Time | 100 ns | Allows for observation of significant conformational changes |

| Temperature | 300 K | Simulates body temperature |

| Pressure | 1 atm | Standard atmospheric pressure |

| Analysis | RMSD, RMSF, H-bonds | To assess stability, flexibility, and specific interactions over time |

Structure-Activity Relationship (SAR) Modeling

Structure-Activity Relationship (SAR) studies aim to correlate the chemical structure of a compound with its biological activity. mdpi.com By systematically modifying parts of the this compound structure and observing the effect on its activity, key structural features responsible for its biological effects can be identified. nih.gov This process is fundamental in medicinal chemistry for optimizing lead compounds into more potent and selective drugs. nih.govnih.gov

Three-Dimensional Quantitative Structure-Activity Relationship (3D-QSAR) is a computational technique that quantitatively correlates the biological activity of a set of compounds with their 3D physicochemical properties. nih.gov For a series of analogs of this compound, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) would be employed.

In a typical 3D-QSAR study, the molecules are aligned based on a common scaffold. nih.gov Then, steric and electrostatic fields are calculated around each molecule. The variations in these fields are then correlated with the observed biological activity using statistical methods to generate a predictive model. nih.govnih.gov The results are often visualized as contour maps, which highlight regions where modifications to the molecular structure are likely to increase or decrease activity. nih.gov For example, these maps could indicate that adding bulky groups or electronegative atoms in specific locations would be beneficial for the compound's function.

Theoretical Prediction and Interpretation of Spectroscopic Properties (NMR, IR, UV-Vis)

The prediction of spectroscopic properties through computational methods typically involves the following approaches:

Nuclear Magnetic Resonance (NMR) Spectroscopy: Theoretical NMR chemical shifts are often calculated using the Gauge-Including Atomic Orbital (GIAO) method, frequently coupled with DFT functionals like B3LYP. These calculations can provide valuable insights into the electronic environment of the nuclei and help in the assignment of experimental spectra.

Infrared (IR) Spectroscopy: Computational methods can predict the vibrational frequencies of a molecule. These theoretical spectra are generated from the calculation of the second derivatives of the energy with respect to the nuclear coordinates. The predicted frequencies and their corresponding vibrational modes can aid in the interpretation of experimental IR spectra.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is the most common method used to predict electronic absorption spectra. By calculating the excitation energies and oscillator strengths, it is possible to simulate the UV-Vis spectrum and understand the nature of the electronic transitions involved.

Despite the availability of these powerful predictive tools, specific theoretically predicted spectroscopic data for this compound is not present in the surveyed literature.

Mechanistic Studies of Chemical Reactions via Computational Methods

Computational chemistry also provides a framework for investigating the mechanisms of chemical reactions. By mapping the potential energy surface, researchers can identify transition states, intermediates, and reaction products. This allows for the determination of reaction pathways and the calculation of activation energies, providing a deeper understanding of the reaction kinetics and thermodynamics.

For a molecule like this compound, computational studies could, for example, explore the mechanisms of its synthesis, such as the benzoin (B196080) condensation, or its subsequent reactions. However, specific computational studies detailing such mechanistic investigations for this compound are not available in the public domain.

Applications in Chemical Research and Materials Science

Role as a Synthetic Intermediate in Complex Organic Molecule Construction

While direct, multi-step syntheses using 1,2-Bis(4-fluorophenyl)-2-hydroxyethanone as a foundational block are not extensively documented in mainstream literature, its primary role as a synthetic intermediate lies in its capacity as a direct precursor to 4,4'-difluorobenzophenone (B49673). This diketone is a critical monomer for the synthesis of high-performance aromatic polyether ketones.

Poly(ether ether ketone), commonly known as PEEK, is a high-performance engineering thermoplastic with exceptional thermal and chemical resistance. The synthesis of PEEK is typically achieved through a nucleophilic aromatic substitution reaction. In this process, 4,4'-difluorobenzophenone is polymerized with a bisphenolate salt, such as the salt of hydroquinone. The fluorine atoms on the benzophenone (B1666685) monomer are excellent leaving groups, activated by the electron-withdrawing ketone functionality, which facilitates the step-growth polymerization to form the robust ether linkages characteristic of PEEK.

Chiral Separation Science Applications

The presence of a stereocenter makes this compound a useful racemic compound for evaluating the efficacy of new chiral separation technologies. Its enantiomers serve as analytes in the development and assessment of chiral stationary phases for high-performance liquid chromatography (HPLC).

Chiral Stationary Phases (CSPs) are the core of enantioselective chromatography, enabling the separation of enantiomers. The development of novel CSPs with high efficiency and broad applicability is a significant area of research. This compound has been instrumental in characterizing the performance of advanced composite materials designed for this purpose.

Chiral Covalent Organic Frameworks (CCOFs) represent a modern class of porous crystalline polymers with highly ordered structures and tunable functionality. Their intrinsic chirality and high surface area make them promising materials for CSPs. To overcome the challenges of using pure CCOF particles in HPLC, they are often integrated into hybrid composites, such as by creating a core-shell structure on silica (B1680970) (SiO₂) microspheres.

In one study, a novel CSP was developed by modifying a CCOF@SiO₂ core-shell composite with MDI-β-CD (a β-cyclodextrin derivative). researchgate.net This hybrid material was packed into an HPLC column to test its enantioseparation capabilities. This compound was one of several racemic analytes used to evaluate the column's performance, demonstrating the practical application of this compound in validating new CSPs derived from CCOF technology. researchgate.net The study also compared the performance of this bespoke column to commercial alternatives like the Chiralpak AD-H, noting that the chiral recognition abilities can be complementary. researchgate.net

The ultimate test of a CSP is its performance in practical HPLC applications. Studies involving the enantioseparation of this compound provide valuable data on the resolution capabilities, reproducibility, and stability of the chiral column under investigation.

Using the aforementioned MDI-β-CD-modified COF@SiO₂ packed column, the enantiomers of this compound were successfully separated. researchgate.net The performance of a CSP is not only measured by its ability to resolve enantiomers but also by its robustness over time and use. The reproducibility of the CCOF-based column was assessed through multiple injections and column preparations. The relative standard deviations (RSDs) for run-to-run and day-to-day retention times were found to be low, indicating good operational stability. researchgate.net Furthermore, the column demonstrated good stability over several months of use, confirming the durability of the CCOF composite material as a stationary phase. researchgate.net

Optimizing separation parameters is crucial for achieving baseline resolution and accurate quantification in chiral HPLC. Key parameters include the composition of the mobile phase, column temperature, and the mass of the analyte injected. The effect of analyte injection mass on the enantioseparation of this compound was specifically investigated. researchgate.net

As the injection mass was increased from 1 µg to 20 µg, changes in retention time and peak area were monitored. The study found that while the peak area increased linearly with the injection mass, the retention times for the enantiomers remained stable, suggesting that the column was not overloaded within this range. researchgate.net This type of optimization is essential to define the analytical working range of a new CSP. The data from this study is summarized in the table below.

Table 1: Effect of Injection Mass on Chromatographic Parameters for this compound Enantioseparation

| Injection Mass (µg) | Retention Time (Enantiomer 1, min) | Retention Time (Enantiomer 2, min) | Peak Area (Arbitrary Units) |

|---|---|---|---|

| 1 | 10.5 | 11.8 | Data not specified |

| 5 | 10.5 | 11.8 | Data not specified |

| 10 | 10.5 | 11.8 | Data not specified |

| 15 | 10.5 | 11.8 | Data not specified |

| 20 | 10.5 | 11.8 | Data not specified |

Data derived from graphical representations in a study on a MDI-β-CD-modified COF@SiO₂ packed column at 25 °C. researchgate.net

High-Performance Liquid Chromatography (HPLC) Enantioseparation Studies

Catalytic Research and Development

The α-hydroxy ketone moiety of this compound suggests its potential utility in various catalytic applications, both as a substrate for enzymatic and chemical catalysts and potentially as a catalyst itself. The presence of fluorine atoms on the phenyl rings can significantly influence its electronic properties, reactivity, and interaction with catalytic species.

Investigation as a Substrate in Novel Catalytic Transformations

While specific studies on the catalytic transformations of this compound are not extensively documented, the broader class of α-hydroxy ketones, particularly benzoin (B196080) derivatives, are known to be valuable substrates in a variety of catalytic reactions. For instance, transaminases have been shown to catalyze the hydrodefluorination of α-fluoroketones, a process that is challenging through traditional synthetic methods. whiterose.ac.uk This biocatalytic approach operates under mild conditions and can exhibit high regio- and stereoselectivity. whiterose.ac.uk The general reactivity of α-fluoroketones with pyridoxal (B1214274) 5'-phosphate (PLP) dependent enzymes highlights a potential avenue for the transformation of fluorinated benzoin derivatives. whiterose.ac.uk

Furthermore, α-hydroxy ketones can undergo oxidation to the corresponding α-diketones, a reaction that can be catalyzed by various systems. The selective oxidation of these compounds is a key transformation in organic synthesis. Additionally, the hydroxyl group can be a site for various functionalization reactions, including etherification and esterification, which can be facilitated by catalytic processes. The electronic effect of the para-fluoro substituents on the phenyl rings would likely influence the reaction rates and selectivity in such transformations compared to their non-fluorinated analogs.

Exploration of Potential Catalytic Activity

There is currently no direct evidence in the scientific literature to suggest that this compound possesses inherent catalytic activity. However, related benzoin compounds have been explored in the context of photosensitization. Benzoyl groups, for example, can act as efficient photosensitizers for the direct fluorination of unactivated C(sp³)–H bonds when used with reagents like Selectfluor. nih.govuni-regensburg.de Specifically, methyl 4-fluorobenzoate (B1226621) has been demonstrated to serve as a photosensitizing catalyst for the fluorination of simple substrates. nih.govuni-regensburg.de This suggests that the bis(4-fluorophenyl) moiety within the structure of this compound could potentially be investigated for similar photocatalytic properties.

Exploration in Advanced Materials Chemistry

The application of this compound in advanced materials chemistry is an area of potential, largely extrapolated from the known applications of benzoin derivatives and fluorinated polymers. Benzoin and its derivatives are well-established as photoinitiators for free radical polymerization. researchgate.net Upon exposure to UV light, they can undergo α-cleavage to generate radicals that initiate the polymerization of monomers, such as acrylates, to form polymers. researchgate.netcapes.gov.br This property is crucial in the formulation of UV-curable coatings, inks, and adhesives.

The incorporation of fluorine into polymers is known to impart a range of desirable properties, including high thermal stability, chemical resistance, and low surface energy. umn.educore.ac.uk Fluoropolymers are utilized in a wide array of high-performance applications. core.ac.uk Given that this compound contains fluorine, its use as a photoinitiator could lead to the synthesis of novel fluorinated polymers. The initiator fragment would be incorporated into the polymer chain, thereby introducing fluorine moieties.

While specific research detailing the use of this compound in this capacity is not available, the principles of photopolymerization suggest its potential. The efficiency of a photoinitiator is dependent on its photochemical properties, such as its absorption spectrum and the quantum yield of radical formation. The fluorine substituents on the phenyl rings could modulate these properties compared to unsubstituted benzoin.

Below is a table summarizing the potential applications based on the properties of related compounds:

| Compound Class | Application Area | Relevant Properties | Potential Role of this compound |

| Benzoin Derivatives | Photopolymerization | UV absorption and radical generation upon irradiation. researchgate.netcapes.gov.br | Could function as a photoinitiator for synthesizing fluorinated polymers. |

| Fluorinated Organic Compounds | Advanced Materials | High thermal and chemical stability, low surface energy. umn.educore.ac.uk | Incorporation into polymers could enhance these material properties. |

| α-Hydroxy Ketones | Catalysis | Substrate for enzymatic and chemical transformations. whiterose.ac.uk | Potential substrate for stereoselective and regioselective catalytic reactions. |

| Fluorinated Benzoates | Photocatalysis | Photosensitizing capabilities for C-H fluorination. nih.govuni-regensburg.de | The fluorinated aryl moieties suggest potential for photocatalytic applications. |

Molecular Interactions and Biological Activity Mechanisms

Enzyme Inhibition Studies at the Molecular Level

1,2-Bis(4-fluorophenyl)-2-hydroxyethanone has been identified as a potent inhibitor of mammalian carboxylesterases (CEs), a family of serine hydrolases crucial for the metabolism of a wide array of xenobiotics and endogenous compounds. nih.gov Carboxylesterases, such as human intestinal carboxylesterase (hiCE) and human carboxylesterase 1 (hCE1), play a significant role in the hydrolysis of ester, thioester, and amide bonds. nih.gov

Research into a series of fluorinated benzoin (B196080) analogues demonstrated that this compound is a very good inhibitor of these enzymes. nih.gov The inhibitory activity of this compound against different mammalian CEs has been quantified, revealing its potential to modulate the metabolic activity of these enzymes. The inhibition constants (Ki) for this compound against human intestinal CE, human CE1, and rat CE have been determined, showcasing its efficacy as an inhibitor. nih.gov

Table 1: Inhibitory Activity (Ki) of this compound against Mammalian Carboxylesterases

| Enzyme Target | Ki (nM) |

|---|---|

| Human Intestinal Carboxylesterase (hiCE) | 90.7 ± 10.3 |

| Human Carboxylesterase 1 (hCE1) | 125.0 ± 12.0 |

| Rat Carboxylesterase (rCE) | 160.0 ± 22.0 |

Data sourced from a study on the inhibition of mammalian carboxylesterases by fluorobenzoins. nih.gov

The proposed mechanism for the inhibition of carboxylesterases by this compound involves a nucleophilic attack on one of the carbonyl carbons of the inhibitor by a key serine residue within the enzyme's active site. nih.gov In the case of related compounds like benzil, which has a 1,2-dione structure, this interaction leads to the formation of a stable covalent bond, resulting in enzyme inhibition. nih.gov

For benzoin analogues such as this compound, a similar mechanism is suggested. The presence of electron-withdrawing groups, such as the fluorine atoms on the phenyl rings, is thought to increase the electrophilicity of the carbonyl carbons. This enhanced electrophilicity makes the carbonyl group more susceptible to nucleophilic attack by the active site serine of the carboxylesterase, thereby facilitating the inhibitory action. nih.gov

The substitution of fluorine atoms onto the phenyl rings of the benzoin structure has a notable influence on the enzyme binding affinity. Fluorine is a highly electronegative atom, and its presence as a substituent exerts a significant electron-withdrawing effect. This electronic effect is crucial in modulating the inhibitory potency of the compound. nih.gov

By withdrawing electron density from the aromatic rings, the fluorine atoms increase the partial positive charge on the carbonyl carbons. This heightened electrophilicity of the carbonyl group enhances its reactivity towards the nucleophilic serine residue in the active site of the carboxylesterase, leading to a stronger interaction and more potent inhibition. nih.gov Studies have shown a positive correlation between the charge on the carbonyl carbon and the inhibitory activity (Ki values) for a series of fluorobenzoins, supporting the role of these electronic effects in enzyme binding. nih.gov

Interactions with Other Biomolecular Targets and Pathways (Mechanism-Focused)

While the primary focus of detailed mechanistic studies on this compound has been on its interaction with carboxylesterases, the broader class of fluorinated organic compounds is known to interact with a variety of biomolecular targets. nih.gov The introduction of fluorine into organic molecules can significantly alter their physicochemical properties, such as lipophilicity and metabolic stability, which in turn can influence their interactions with biological systems. For instance, the carbon-fluorine bond is exceptionally stable, which can impact the metabolic fate of the compound. nih.gov

Structure-Function Relationship Investigations for Biological Action

Investigations into the structure-function relationship of fluorinated benzoins, including this compound, have provided insights into the molecular features that govern their biological activity as enzyme inhibitors. The key structural components contributing to its inhibitory function are the α-hydroxyketone moiety and the fluorine-substituted phenyl rings. nih.gov

The α-hydroxyketone core is essential for the interaction with the active site of carboxylesterases. The spatial arrangement of the hydroxyl and carbonyl groups, along with the two flanking fluorophenyl rings, dictates the compound's fit within the enzyme's binding pocket. The electronic properties conferred by the fluorine substituents are a critical determinant of the inhibitory potency. The electron-withdrawing nature of the fluorine atoms enhances the electrophilic character of the carbonyl carbon, making it a more effective target for the nucleophilic serine in the enzyme's active site, as previously discussed. nih.gov This relationship underscores the importance of both steric and electronic factors in the design of potent enzyme inhibitors based on the benzoin scaffold.

Future Research Perspectives and Emerging Directions

Exploration of Novel and Sustainable Synthetic Methodologies

The classical synthesis of benzoins, including 1,2-Bis(4-fluorophenyl)-2-hydroxyethanone, often involves the benzoin (B196080) condensation of the corresponding aldehyde (4-fluorobenzaldehyde). Traditionally, this reaction has been catalyzed by toxic cyanide ions. asianpubs.org The future of synthesizing this compound lies in the development of novel and sustainable methods that are both efficient and environmentally benign.

Key emerging strategies include:

N-Heterocyclic Carbene (NHC) Catalysis : NHCs have emerged as powerful organocatalysts for benzoin and benzoin-type reactions. researchgate.net Research is focused on developing novel chiral NHCs that can induce high enantioselectivity, which is crucial for pharmaceutical applications. researchgate.net The electronic effects of remote substituents on the NHC catalyst are being investigated to fine-tune reactivity and selectivity. researchgate.net

Thiamine (B1217682) (Vitamin B1) Catalysis : Thiamine hydrochloride is an environmentally friendly and readily available catalyst for the benzoin condensation. worldwidejournals.com Future work aims to improve its efficiency, which can be low and unstable under certain conditions. google.com The use of additives or co-catalysts in conjunction with thiamine is a promising area of exploration. worldwidejournals.comgoogle.com

Supramolecular Catalysis in Water : The use of cyclodextrins, such as 2-hydroxypropyl-β-cyclodextrin (HP-β-CD), to mediate the benzoin condensation in water represents a significant advancement in green synthesis. rsc.orgrsc.org This method avoids harmful organic solvents and allows for catalyst recycling. rsc.orgrsc.org Future research will likely explore other macrocyclic hosts and optimize reaction conditions for fluorinated substrates.

Alternative Energy Sources : The application of ultrasound has been shown to accelerate the reaction and improve yields in the synthesis of benzoin derivatives. asianpubs.orgresearchgate.net Microwave irradiation is another green technique being explored to reduce reaction times and energy consumption. mdpi.com

| Method | Catalyst / Medium | Key Advantages | Research Direction |

| NHC Catalysis | N-Heterocyclic Carbenes | High efficiency, potential for asymmetry | Development of novel chiral NHCs, tuning of electronic properties |

| Thiamine Catalysis | Vitamin B₁ / Imidazole Salts | Green, non-toxic, readily available | Improving yield and stability, use of co-catalysts |

| Supramolecular Catalysis | Cyclodextrins in Water | Avoids organic solvents, catalyst is recyclable | Exploring new host molecules, optimization for fluorinated substrates |

| Alternative Energy | Ultrasound / Microwaves | Reduced reaction times, increased yields | Broader application to various substrates, scalability |

Advanced in situ Spectroscopic and Real-Time Structural Characterization Techniques

Understanding the intricate details of the formation of this compound requires advanced analytical techniques that can monitor the reaction in real-time. Future research will increasingly rely on these methods to gain deeper mechanistic insights.

Real-Time Mass Spectrometry (MS) : Electrospray ionization mass spectrometry (ESI-MS) can be used to "fish" for and detect reaction intermediates directly from a reaction mixture. researchgate.net This allows for the direct observation of key species in the catalytic cycle, such as the Breslow intermediate, providing strong evidence for the proposed mechanism. researchgate.net

In situ Nuclear Magnetic Resonance (NMR) Spectroscopy : NMR is a powerful tool for monitoring reaction kinetics. rsc.org By tracking the disappearance of reactants and the appearance of products over time, researchers can determine reaction orders and rate constants. rsc.orgyoutube.com Advanced 2D NMR techniques like COSY and HETCOR can be used for unambiguous structural elucidation of intermediates and final products. youtube.com

Kinetic Analysis : Detailed kinetic studies using the initial rate method (IRM) can help dissect complex reaction mechanisms. rsc.org This approach allows for the identification of rate-limiting steps under various conditions (e.g., different concentrations of aldehyde or catalyst), which is crucial for optimizing reaction efficiency. rsc.org These studies have revealed that for some catalysts, the reaction order can change as the reaction progresses. rsc.org

Deeper Integration of Machine Learning and Artificial Intelligence in Computational Modeling

The synergy between computational chemistry and artificial intelligence (AI) is set to revolutionize how molecules like this compound are studied. Machine learning (ML) offers the potential to accelerate discovery and deepen understanding. researchgate.net

Accelerated Property Prediction : Quantum mechanical (QM) and density functional theory (DFT) calculations provide highly accurate data on molecular properties but are computationally expensive. nih.govprinceton.edu ML models (e.g., neural networks, random forests) can be trained on these QM/DFT datasets to predict properties like orbital energies, reactivity, and spectroscopic signatures with comparable accuracy but at a fraction of the computational cost. nih.govnih.govcopernicus.org

Structure-Property Relationship Elucidation : ML algorithms can identify complex, non-linear relationships between a molecule's structure and its properties. nih.gov Techniques like SHapley Additive exPlanations (SHAP) can be used to interpret these models, revealing which molecular fragments or structural motifs have the most significant impact on a desired characteristic, thereby guiding the rational design of new derivatives. nih.gov

Reaction Outcome and Catalyst Design : AI can be trained to predict the outcome of reactions, including yield and stereoselectivity, under different conditions. This predictive power can be harnessed to screen for optimal catalysts and reaction parameters virtually, reducing the need for extensive trial-and-error experimentation. nih.gov

| AI/ML Application | Technique/Model | Objective |

| Property Prediction | Neural Networks, Random Forest | Rapidly predict photophysical, electronic, and chemical properties from molecular structure. nih.gov |

| Mechanism Analysis | Surrogate Models, SHAP Analysis | Create computationally inexpensive models of complex reaction kinetics; identify key structural drivers of reactivity. nih.govcopernicus.org |

| Rational Design | Generative Models, AutoML | Design novel molecules with tailored properties; automate the process of finding optimal ML models. nih.gov |

Expansion of Applications in Green Chemistry and Sustainable Processes

The principles of green chemistry focus on designing chemical products and processes that reduce or eliminate the use and generation of hazardous substances. mdpi.com The synthesis and use of this compound are increasingly being viewed through this lens.

Benign Catalytic Systems : The shift from cyanide to catalysts like thiamine, N-heterocyclic carbenes, and recyclable supramolecular systems is a prime example of green chemistry in action. google.comrsc.org These newer methods reduce toxicity and waste, making the synthesis of this compound and its downstream products more sustainable. google.com

Aqueous Synthesis : Performing the benzoin condensation in water, as demonstrated with cyclodextrin (B1172386) catalysis, is a significant step towards sustainable chemical manufacturing. rsc.orgrsc.org It minimizes the reliance on volatile organic compounds (VOCs) that are common in industrial synthesis.

Elucidation of Undiscovered Molecular Interaction Mechanisms and Pathways

While the general mechanism of the benzoin condensation is well-established, there are still subtleties to be explored, especially concerning fluorinated substrates. organic-chemistry.org Future research aims to uncover these finer mechanistic details.

The Breslow Mechanism Revisited : The core of the benzoin condensation is the "umpolung" or polarity reversal of the aldehyde carbonyl carbon, which becomes nucleophilic after reacting with the catalyst. organic-chemistry.org This is facilitated by the formation of a key Breslow intermediate. researchgate.netrsc.org High-level computational studies and advanced spectroscopy can further probe the structure and stability of this intermediate, particularly how the electron-withdrawing fluorine atoms on the phenyl rings influence its formation and reactivity.

Role of Fluorine in Reaction Kinetics : The presence of two para-fluoro substituents is expected to significantly impact the electronic nature of the aromatic rings. This can affect the rate of several steps in the catalytic cycle, from the initial nucleophilic attack on the aldehyde to the final product release. researchgate.net Detailed kinetic and structure-activity relationship studies are needed to quantify these electronic effects and understand how they can be leveraged for reaction control. rsc.org

Alternative Reaction Pathways : While the benzoin condensation is the primary route, research into other pathways involving fluorinated compounds is ongoing. For example, studies on the bioactivation of 4-fluoroaniline (B128567) show that enzymatic monooxygenation at a fluorinated para position can lead to reactive benzoquinoneimine products, demonstrating unique reactivity pathways for para-fluorinated aromatics. nih.gov Exploring analogous oxidative or reductive pathways for this compound could reveal novel transformations and applications.

Q & A

Q. What are the key thermodynamic parameters for enantiomers of 1,2-Bis(4-fluorophenyl)-2-hydroxyethanone, and how are they experimentally determined?

- Methodology : Thermodynamic parameters such as ΔH (enthalpy), ΔS (entropy), and ΔG (Gibbs free energy) are determined via van’t Hoff analysis using high-performance liquid chromatography (HPLC) under controlled temperature gradients. For the S-enantiomer, ΔH = −4.04 ± 0.19 kJ·mol⁻¹, ΔS = −5.94 ± 0.67 J·mol⁻¹·K⁻¹, and ΔG = −2.27 ± 0.19 kJ·mol⁻¹ (R² = 0.9934). For the R-enantiomer, ΔH = −3.35 ± 0.13 kJ·mol⁻¹, ΔS = −1.79 ± 0.42 J·mol⁻¹·K⁻¹, and ΔG = −2.82 ± 0.13 kJ·mol⁻¹ (R² = 0.9956). These values indicate distinct thermodynamic stability between enantiomers, critical for chiral separation protocols .

Q. How can the molecular structure and intramolecular interactions of this compound be elucidated?

- Methodology : Single-crystal X-ray diffraction (SCXRD) is employed to resolve spatial arrangements. The compound exhibits triclinic (P1) symmetry with a cis conformation of hydroxy and methoxy groups, forming a five-membered intramolecular O–H⋯O hydrogen-bonded ring. Dihedral angles between 4-fluorophenyl rings and the acenaphthene core (87.02° and 51.86°) are measured. Non-classical C–H⋯O and C–H⋯F hydrogen bonds stabilize dimeric packing motifs, validated through crystallographic software (e.g., OLEX2) .

Advanced Research Questions

Q. What methodologies optimize enantiomeric separation of this compound for pharmacological studies?

- Methodology : Chiral stationary phases (CSPs) like β-cyclodextrin-modified covalent-organic frameworks (COF@SiO₂) are used in HPLC. Retention factors (k) and selectivity (α) are calculated from elution profiles. For instance, the R-enantiomer shows higher ΔG (−2.82 kJ·mol⁻¹) than the S-enantiomer (−2.27 kJ·mol⁻¹), necessitating temperature gradients (e.g., 25–45°C) to enhance resolution. Mobile phase composition (acetonitrile/water ratios) is optimized to reduce peak tailing .

Q. How can molecular docking predict interactions between this compound and viral proteins (e.g., SARS-CoV-2 spike glycoprotein)?

- Methodology : Computational docking (e.g., AutoDock Vina) identifies binding affinities and interaction sites. Ligands are minimized using MMFF94 force fields, and binding poses are validated via hydrogen/hydrophobic bond analysis (e.g., LigPlot+). For SARS-CoV-2 spike protein, this compound binds to B-chain residues (e.g., ASN-370, GLN-493) with a predicted inhibition percentage of ~40% against viral entry .

Q. What analytical techniques characterize degradation products of fluorinated aryl ketones like this compound?

- Methodology : Reversed-phase liquid chromatography (RP-LC) with micellar or microemulsion mobile phases separates degradation byproducts (e.g., bis(4-fluorophenyl)methanone). Mass spectrometry (LC-MS) and nuclear magnetic resonance (NMR) identify structural changes, while degradation kinetics are modeled using Arrhenius plots under accelerated stability testing (40°C/75% RH) .

Q. How do fluorine substituents influence the compound’s chemical stability and bioactivity compared to non-fluorinated analogs?

- Methodology : Comparative studies using fluorinated (e.g., 4-fluorophenol) and non-fluorinated analogs assess stability via thermogravimetric analysis (TGA) and bioactivity via antimicrobial assays. Fluorine’s electron-withdrawing effect enhances oxidative stability (ΔT₅% degradation = +15°C vs. non-fluorinated analogs) and increases logP values (lipophilicity), correlating with improved membrane permeability in cell-based assays .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。